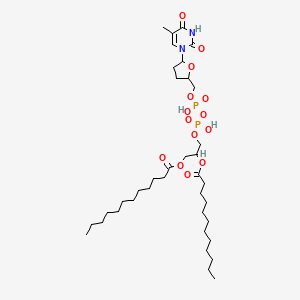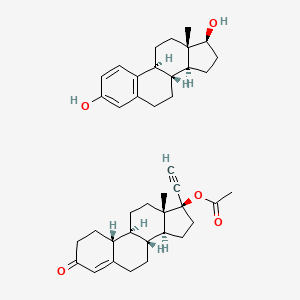
4,4'-(2-Phenylethene-1,1-Diyl)diphenol
Overview
Description
4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a vinyl group substituted with another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the condensation of phenol derivatives with appropriate aldehydes or ketones, followed by further functionalization to introduce the vinyl group.
Industrial Production Methods
Industrial production of 4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol, which can have different properties and applications.
Scientific Research Applications
4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is being conducted on its potential therapeutic effects, including its role as an antioxidant and its interactions with cellular pathways.
Industry: It is used in the production of high-performance materials, such as polyesters and other polymers, due to its thermal stability and mechanical properties
Mechanism of Action
The mechanism of action of 4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage . Additionally, its phenolic structure allows it to interact with enzymes and receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, widely used in the production of plastics and resins.
Bisphenol S (BPS): 4,4’-sulfonyldiphenol, used as an alternative to BPA in various applications.
Diphenolic Acid: 4,4-bis(4-hydroxyphenyl)pentanoic acid, a potential replacement for BPA due to its lower toxicity.
Uniqueness
4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its vinyl group and phenolic hydroxyl groups provide versatility in chemical reactions and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential biological activities.
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-18-10-6-16(7-11-18)20(14-15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-14,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNFKDYCAQZYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985089 | |
| Record name | 4,4'-(2-Phenylethene-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66422-18-2 | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(2-Phenylethene-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(2-PHENYLETHENE-1,1-DIYL)DIPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4MMB2J798 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228760.png)
![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)
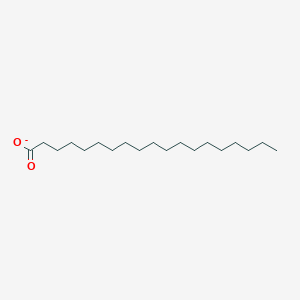
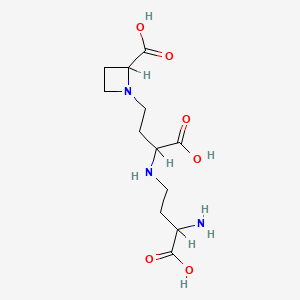
![2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1228769.png)
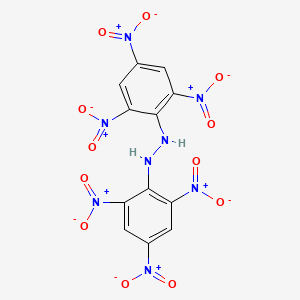
![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)
![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)

